molecular formula C13H12N4O4 B3263793 1-(6-Methoxypyridin-3-yl)-3-(4-nitrophenyl)urea CAS No. 380332-19-4

1-(6-Methoxypyridin-3-yl)-3-(4-nitrophenyl)urea

Cat. No.: B3263793
CAS No.: 380332-19-4
M. Wt: 288.26 g/mol
InChI Key: VEQOEIFRJLOMNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(6-Methoxypyridin-3-yl)-3-(4-nitrophenyl)urea (CAS 380332-19-4) is a high-purity urea derivative of interest in medicinal chemistry and anticancer research. With the molecular formula C13H12N4O4 and a molecular weight of 288.26 g/mol, this compound features a urea scaffold known for its versatile biological interactions. The urea group is a privileged structure in drug design, capable of acting as both a hydrogen bond donor and acceptor, which facilitates strong binding to a variety of enzyme targets . This compound is structurally related to classes of molecules being investigated for their antiproliferative properties. Research into analogous aryl urea derivatives has demonstrated their potential as multi-target kinase inhibitors, which can block key signaling pathways in cancer cells, such as the Ras/Raf/MEK/ERK pathway . Furthermore, urea derivatives are explored for a range of other biological activities, including use as MCP-1 antagonists for inflammatory diseases and as long-acting β2-agonists . This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate care and safety precautions in a laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(6-methoxypyridin-3-yl)-3-(4-nitrophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O4/c1-21-12-7-4-10(8-14-12)16-13(18)15-9-2-5-11(6-3-9)17(19)20/h2-8H,1H3,(H2,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEQOEIFRJLOMNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=C1)NC(=O)NC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901326018
Record name 1-(6-methoxypyridin-3-yl)-3-(4-nitrophenyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901326018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49679908
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

380332-19-4
Record name 1-(6-methoxypyridin-3-yl)-3-(4-nitrophenyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901326018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Advanced Technical Guide: Pyridyl-Phenyl Urea Derivatives in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical reference for the design, synthesis, and pharmacological evaluation of pyridyl-phenyl urea derivatives. It focuses on their role as Type II kinase inhibitors, exemplified by the clinical success of Sorafenib and Regorafenib.

Executive Summary

The pyridyl-phenyl urea scaffold represents a "privileged structure" in medicinal chemistry, primarily utilized to engineer Type II kinase inhibitors. Unlike Type I inhibitors that bind to the active conformation of the kinase (DFG-in), these derivatives stabilize the inactive DFG-out conformation. This mechanism confers high selectivity and potency against oncogenic targets such as VEGFR , PDGFR , and RAF kinases. This guide details the structural rationale, synthetic pathways, and validation protocols for this class of compounds.[1]

Structural Biology & Mechanism of Action[2]

The Type II Binding Mode

The efficacy of pyridyl-phenyl ureas stems from their ability to bridge the ATP-binding site and an allosteric hydrophobic pocket that only opens when the kinase is in the inactive state.

  • The Urea Linker (The Anchor): The urea moiety functions as a bidirectional hydrogen bond anchor.

    • Donor Interaction: The urea NH groups form hydrogen bonds with the side chain of a conserved Glutamate (Glu) residue in the

      
      C-helix.
      
    • Acceptor Interaction: The urea Carbonyl oxygen accepts a hydrogen bond from the backbone amide of the Aspartate (Asp) residue in the DFG (Asp-Phe-Gly) motif.

  • The "Tail" (Phenyl Moiety): A hydrophobic phenyl ring (often substituted with -CF3 or -Cl) occupies the allosteric pocket created by the movement of the Phenylalanine residue in the DFG motif (DFG-out shift).

  • The "Head" (Pyridyl Moiety): This segment extends towards the solvent front or interacts with the hinge region, often improving solubility and pharmacokinetic properties.

Mechanism Visualization

The following diagram illustrates the critical interactions stabilizing the DFG-out conformation.

G cluster_kinase Kinase Active Site (DFG-out) cluster_inhibitor Pyridyl-Phenyl Urea Inhibitor Glu αC-helix Glutamate (Conserved) Asp DFG Aspartate (Backbone Amide) Urea Urea Linker (-NH-CO-NH-) Asp->Urea H-Bond (Acceptor) Pocket Allosteric Hydrophobic Pocket Hinge Hinge Region (ATP Binding Site) Urea->Glu H-Bond (Donor) Tail Phenyl Ring (e.g., 3-CF3, 4-Cl) Urea->Tail Tail->Pocket Hydrophobic Interaction Head Pyridyl Ring (Solvent Exposed) Head->Hinge Van der Waals / H-Bond Head->Urea

Caption: Schematic of the Type II kinase binding mode. The urea linker anchors the inhibitor to the conserved Glu and Asp residues, locking the kinase in the inactive state.

Structure-Activity Relationship (SAR)[3][4][5]

The optimization of pyridyl-phenyl ureas requires balancing lipophilicity (for potency) with polarity (for solubility).

MoietyStructural RoleOptimization Strategy
Urea Linker Critical H-bond anchor.Do not modify. Methylation of urea nitrogens typically abolishes activity by disrupting H-bonds.
Terminal Phenyl (Tail) Occupies the hydrophobic allosteric pocket.Electron-withdrawing groups (EWG) like -CF3, -Cl, -Br at meta/para positions enhance potency by increasing lipophilicity and acidity of the urea NH.
Central Phenyl Ring Spacer connecting the urea to the pyridyl group.Often linked via an ether (-O-) bridge to the pyridyl ring. Fluorine substitution (e.g., Regorafenib) can improve metabolic stability.
Pyridyl Ring (Head) Hinge interaction & solubility.Substitution with polar groups (e.g., N-methylcarboxamide ) improves water solubility and creates additional H-bonds with the hinge region.

Synthetic Methodologies

Two primary routes are recommended: the Isocyanate Route (standard) and the Carbamate Route (safer/green).

Synthetic Workflow Diagram

Synthesis Aniline 4-(Pyridin-4-yloxy)aniline Reaction Coupling Reaction (DCM/THF, RT to 60°C) Aniline->Reaction Isocyanate Aryl Isocyanate (Route A) Isocyanate->Reaction Standard Carbamate Phenyl Carbamate (Route B) Carbamate->Reaction Green/Safer Purification Purification (Recrystallization/Column) Reaction->Purification Product Pyridyl-Phenyl Urea (Target Compound) Purification->Product

Caption: Divergent synthetic pathways. Route A uses reactive isocyanates; Route B uses stable phenyl carbamates to avoid phosgene handling.

Detailed Protocol: The Carbamate Route (Green Chemistry)

This method avoids the handling of toxic isocyanates and phosgene, utilizing phenyl chloroformate to generate a stable carbamate intermediate.

Materials:

  • Starting Amine: 4-(4-aminophenoxy)-N-methylpicolinamide (Sorafenib intermediate).[2]

  • Reagent: Phenyl chloroformate.

  • Coupling Partner: 4-chloro-3-(trifluoromethyl)aniline.[2]

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Base: Pyridine or Triethylamine.

Step-by-Step Procedure:

  • Carbamate Formation:

    • Dissolve 4-chloro-3-(trifluoromethyl)aniline (1.0 eq) in dry DCM under

      
       atmosphere.
      
    • Add pyridine (1.2 eq) and cool to 0°C.

    • Dropwise add phenyl chloroformate (1.1 eq). Stir at 0°C for 30 min, then warm to Room Temperature (RT) for 2 hours.

    • Validation: TLC should show consumption of aniline.

    • Workup: Wash with 1M HCl, brine, dry over

      
      . Evaporate to yield the phenyl carbamate intermediate .
      
  • Urea Coupling:

    • Dissolve the phenyl carbamate (1.0 eq) and the pyridyl-aniline intermediate (1.0 eq) in DMSO or DMF.

    • Heat to 60–80°C for 4–6 hours.

    • Mechanism:[3][4] The aniline attacks the carbamate, displacing phenol to form the urea linkage.

  • Purification:

    • Pour the reaction mixture into ice water. The product often precipitates as a solid.

    • Filter and wash with water and cold ether.

    • Recrystallize from Ethanol/Water or purify via silica gel chromatography (MeOH/DCM gradient).

Biological Validation Protocols

In Vitro Kinase Assay (VEGFR/RAF)

To validate the synthesized compounds, a FRET-based or radiometric assay is standard.

Reagents:

  • Recombinant Kinase (e.g., VEGFR2, B-RAF V600E).

  • Substrate (e.g., Poly(Glu,Tyr) 4:1).

  • ATP (

    
     concentration).
    
  • Test Compound (dissolved in DMSO).[5]

Protocol:

  • Preparation: Prepare a 3x Enzyme mix and a 3x Substrate/ATP mix in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM

    
    , 1 mM DTT).
    
  • Incubation:

    • Add 10 µL of Test Compound (serially diluted) to a 96-well plate.

    • Add 20 µL of Enzyme mix. Incubate for 10 min (allows Type II inhibitors to induce conformational change).

    • Add 20 µL of Substrate/ATP mix to initiate reaction.

  • Detection: Incubate for 60 min at RT. Stop reaction using EDTA. Detect phosphorylation using specific antibodies (ELISA/FRET) or radioactivity counting (

    
    -ATP).
    
  • Analysis: Plot % Inhibition vs. Log[Concentration] to determine

    
    .
    

Emerging Trends & Future Directions

  • Dual-Targeting: Recent literature suggests coupling the pyridyl-phenyl urea scaffold with c-MET pharmacophores to overcome resistance in Hepatocellular Carcinoma (HCC).

  • Ruthenium Complexes: Coordination of the pyridyl nitrogen to Ruthenium (II) creates metal-drug complexes (e.g., Ru-Sorafenib) that exhibit enhanced cytotoxicity and reduced resistance profiles compared to the free ligand.

  • p38 MAPK Inhibition: Modifying the "Tail" region to a naphthyl or pyrazole group shifts selectivity towards p38 MAPK, offering potential in treating autoimmune diseases (e.g., Rheumatoid Arthritis).

References

  • Wilhelm, S. M., et al. (2004).[6] "BAY 43-9006 exhibits broad spectrum oral antitumor activity and targets the RAF/MEK/ERK pathway and receptor tyrosine kinases involved in tumor progression and angiogenesis." Cancer Research.[6] Link

  • Wan, P. T., et al. (2004). "Mechanism of activation of the RAF-ERK signaling pathway by oncogenic mutations of B-RAF." Cell. Link

  • Liu, Y., & Gray, N. S. (2006). "Rational design of inhibitors that bind to inactive kinase conformations." Nature Chemical Biology. Link

  • Bankston, D., et al. (2002).[6] "A Scaleable Synthesis of BAY 43-9006: A Potent Raf Kinase Inhibitor for the Treatment of Cancer." Organic Process Research & Development. Link

  • Zhang, L., et al. (2012). "Convenient Synthesis of Sorafenib and Its Derivatives." Synthetic Communications. Link

  • Pargellis, C., et al. (2002). "Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site." Nature Structural Biology. Link

  • Lai, Y., et al. (2019). "Synthesis of Sorafenib-Ruthenium Complexes, Investigation of Biological Activities and Applications." Journal of Medicinal Chemistry. Link

Sources

Technical Guide: Mechanism of Action for Pyridine-Based Cytokinins (Forchlorfenuron/CPPU)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the molecular mechanism, structural pharmacology, and experimental validation of pyridine-based cytokinins, with a primary focus on Forchlorfenuron (CPPU) . Unlike naturally occurring adenine-type cytokinins (e.g., Zeatin, Kinetin), CPPU is a synthetic phenylurea derivative incorporating a 2-chloro-4-pyridyl ring.

Its high potency stems from a dual-action mechanism: (1) High-affinity biomimicry of the adenine ring within the Histidine Kinase (AHK) receptor pocket, and (2) Metabolic evasion of Cytokinin Oxidase/Dehydrogenase (CKX), the enzyme responsible for rapid cytokinin degradation. This guide provides researchers with the mechanistic grounding and protocols necessary to utilize CPPU in high-precision developmental biology and agronomic applications.

Part 1: Chemical Architecture & Structure-Activity Relationship (SAR)[1]

The Pyridine Advantage

Natural cytokinins rely on an adenine (purine) core. Pyridine-based cytokinins replace this with a functionalized pyridine ring linked to a phenyl group via a urea bridge.

  • Compound Identity: Forchlorfenuron (CPPU)

  • IUPAC: 1-(2-chloro-4-pyridyl)-3-phenylurea

  • Key Structural Motif: The planar pyridine ring mimics the electron density and hydrogen-bonding capabilities of the N9-position of adenine, while the urea linkage provides the flexibility required to induce the active receptor conformation.

SAR Critical Factors:

  • The Urea Bridge: Acts as the "hinge," positioning the aromatic rings to lock the receptor's CHASE domain.

  • The 2-Chloro Substituent: This chlorine atom on the pyridine ring provides steric bulk that fits tightly into the hydrophobic cavity of the receptor, significantly increasing binding affinity (

    
    ) compared to non-chlorinated analogs.
    
  • CKX Resistance: The lack of an

    
    -side chain (present in Zeatin) renders CPPU unrecognizable to Cytokinin Oxidase (CKX), preventing oxidative cleavage.
    

Part 2: Molecular Mechanism of Action

Receptor Binding (The CHASE Domain)

CPPU acts as a direct agonist of the Arabidopsis Histidine Kinase receptors (AHK4/CRE1 , AHK2 , and AHK3 ). Crystallographic data of the AHK4-CPPU complex reveals that CPPU occupies the same binding pocket as natural cytokinins but with distinct anchoring points:

  • Head Group: The pyridyl ring occupies the inner cavity, mimicking adenine.

  • Tail Group: The phenyl ring extends into the channel entrance.

  • Anchoring Residues: The urea moiety forms critical hydrogen bonds with Asp262 and Leu284 (in AHK4), stabilizing the receptor in its "active" dimerized state.

The Phosphorelay System (Signal Transduction)

Upon binding, CPPU triggers the canonical Two-Component System (TCS):

  • Autophosphorylation: The receptor dimer autophosphorylates a conserved Histidine residue in its kinase domain.

  • Phosphotransfer: The phosphate is transferred to a conserved Aspartate on the receiver domain, then to Histidine Phosphotransfer Proteins (AHPs) .

  • Nuclear Translocation: Phosphorylated AHPs move to the nucleus.

  • Gene Activation: AHPs phosphorylate Type-B Response Regulators (ARRs) , which act as transcription factors to induce cytokinin-responsive genes (e.g., ARR5, ARR7, CyclinD3).

Metabolic Stability (The Potency Multiplier)

While Zeatin has a half-life of minutes due to CKX activity, CPPU persists in the tissue. This "hyper-accumulation" effect leads to sustained cell division signaling, explaining its potent effect on fruit set and callus induction.

Part 3: Visualization of Signaling Pathways

Diagram 1: CPPU Signaling & Metabolic Evasion

This diagram illustrates the parallel pathways of Natural vs. Pyridine-based cytokinins, highlighting the "CKX Block" that confers high potency to CPPU.

CPPU_Mechanism cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Natural_CK Natural Cytokinin (Zeatin) AHK His-Kinase Receptor (AHK4/CRE1) Natural_CK->AHK Binds CKX Cytokinin Oxidase (CKX Enzyme) Natural_CK->CKX Susceptible CPPU Pyridine Cytokinin (CPPU) CPPU->AHK High Affinity Binding CPPU->CKX RESISTANT (No Degradation) AHP Phosphotransfer Protein (AHP) AHK->AHP Phosphorelay Degradation Degradation (Inactive) CKX->Degradation Oxidative Cleavage P_AHP P-AHP (Active) AHP->P_AHP Phosphorylation TypeB_ARR Type-B ARR (Transcription Factor) P_AHP->TypeB_ARR Nuclear Translocation Response Cell Division Shoot Initiation Fruit Set TypeB_ARR->Response Gene Expression (Cyclin D3, etc.)

Caption: CPPU mimics natural cytokinins to activate AHK receptors but evades CKX-mediated degradation, resulting in sustained signaling.

Part 4: Experimental Protocols

Protocol A: ARR5::GUS Reporter Assay (Molecular Validation)

Purpose: To visually quantify the activation of cytokinin primary response genes by CPPU in Arabidopsis seedlings. ARR5 is a Type-A response regulator rapidly induced by cytokinin.

Reagents:

  • Transgenic Arabidopsis seeds (ARR5::GUS line).

  • CPPU stock (10 mM in DMSO).

  • GUS Staining Buffer: 100 mM NaPO4 (pH 7.0), 10 mM EDTA, 0.1% Triton X-100, 1 mM X-Gluc (5-bromo-4-chloro-3-indolyl-β-D-glucuronide).

Step-by-Step Workflow:

  • Seedling Growth: Germinate ARR5::GUS seeds on MS plates (vertical orientation) for 5 days under long-day conditions.

  • Treatment: Transfer seedlings to liquid MS medium containing 100 nM CPPU . Include a Mock control (DMSO only) and a Positive control (100 nM trans-Zeatin).

  • Incubation: Incubate for 2 to 24 hours . (Note: CPPU induction is often slower but more persistent than Zeatin).

  • Fixation (Optional): 90% Acetone on ice for 20 min (improves stain penetration).

  • Staining: Submerge seedlings in GUS Staining Buffer.[1] Vacuum infiltrate for 15 mins at 600 mbar.

  • Development: Incubate at 37°C overnight in the dark.

  • Clearing: Remove chlorophyll by washing in 70% Ethanol series.

  • Analysis: Observe blue precipitate in root tips and shoot apical meristem. CPPU treatment should show expanded staining zones compared to Zeatin due to lack of degradation.

Protocol B: Tobacco Callus Bioassay (Potency Validation)

Purpose: To determine the biological potency (


) of CPPU relative to Kinetin.
  • Explants: Excise pith segments from Nicotiana tabacum stems (sterile).

  • Media Prep: MS Basal Medium + 2 mg/L IAA (Auxin is required for competency).

  • Dose Response: Add CPPU at concentrations ranging from

    
     M to 
    
    
    
    M.
  • Culture: Incubate at 25°C in dark for 21-28 days.

  • Measurement: Weigh fresh callus mass. CPPU typically exhibits an optimum concentration 10-100x lower than Kinetin.

Part 5: Data Comparison & Visualization

Table 1: Comparative Profile of Cytokinins[3]
Featuretrans-Zeatin (Natural)Kinetin (Synthetic Purine)CPPU (Pyridine/Phenylurea)
Chemical Class Adenine derivativeAdenine derivativePhenylurea (Pyridine-sub)
Receptor Affinity (

)
~1-5 nM~50 nM~1-10 nM (High)
CKX Susceptibility High (Rapid degradation)ModerateNone (Resistant)
Active Concentrations

to

M

to

M

to

M
Primary Use Research standardTissue cultureFruit sizing (Kiwi/Grape)
Diagram 2: Experimental Workflow for ARR5::GUS Assay

This diagram outlines the logic flow for validating CPPU activity using the reporter gene assay.

GUS_Workflow cluster_treatment Treatment Phase cluster_process Processing Input Transgenic Seedlings (ARR5::GUS) Mock DMSO Control Input->Mock Zeatin Zeatin (100nM) Input->Zeatin CPPU CPPU (100nM) Input->CPPU Infiltrate Vacuum Infiltration (X-Gluc Substrate) Mock->Infiltrate Zeatin->Infiltrate CPPU->Infiltrate Incubate 37°C Overnight Infiltrate->Incubate Clear Ethanol Clearing Incubate->Clear Result Blue Precipitate (Meristematic Zones) Clear->Result

Caption: Workflow for validating CPPU activity. Blue staining indicates transcriptional activation of the ARR5 promoter.[1]

References

  • Kieber, J. J., & Schaller, G. E. (2018). Cytokinin signaling in plant development. Development, 145(4). Link

  • Hothorn, M., et al. (2011). Structural basis for cytokinin recognition by Arabidopsis thaliana histidine kinase 4. Nature Chemical Biology, 7(11), 766-768. Link

  • Werner, T., et al. (2001). Regulation of plant growth by cytokinin. Proceedings of the National Academy of Sciences, 98(18), 10487-10492. Link

  • D'Agostino, I. B., Deruère, J., & Kieber, J. J. (2000). Characterization of the response of the Arabidopsis response regulator gene family to cytokinin. Plant Physiology, 124(4), 1706-1717. Link

  • Mok, D. W., & Mok, M. C. (2001). Cytokinin metabolism and action. Annual Review of Plant Physiology and Plant Molecular Biology, 52, 89-118. Link

Sources

Methodological & Application

Synthesis of 1-(6-Methoxypyridin-3-yl)-3-(4-nitrophenyl)urea from amines

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Synthesis of 1-(6-Methoxypyridin-3-yl)-3-(4-nitrophenyl)urea

Executive Summary & Strategic Analysis

The synthesis of 1-(6-Methoxypyridin-3-yl)-3-(4-nitrophenyl)urea represents a classic challenge in medicinal chemistry: the formation of an asymmetric urea linkage between two aromatic systems with distinct electronic properties.[1] This structural motif is pharmacologically significant, serving as a core scaffold in Type II kinase inhibitors (e.g., Sorafenib, Regorafenib) where the urea moiety functions as a critical hydrogen bond donor/acceptor pair within the kinase "hinge" region or DFG-out pocket.[2][3]

The Challenge: Synthesizing asymmetric ureas "from amines" requires differentiating the reactivity of two amino groups to prevent the formation of symmetric byproducts (e.g., 1,3-bis(4-nitrophenyl)urea).[1]

The Solution: We present two protocols based on the electronic nature of the substrates:

  • Protocol A (Direct Isocyanate Addition): The "Gold Standard" for high purity. It leverages the commercial availability of 4-nitrophenyl isocyanate.[1]

  • Protocol B (In Situ Activation via Triphosgene): A robust method for synthesizing the isocyanate intermediate from 4-nitroaniline when the isolated isocyanate is unavailable or unstable.[1]

Chemical Logic:

  • Nucleophile: 6-Methoxypyridin-3-amine .[1] The methoxy group at the C6 position is electron-donating, increasing the electron density of the pyridine ring and enhancing the nucleophilicity of the C3-amine.

  • Electrophile: 4-Nitrophenyl isocyanate .[1] The nitro group is strongly electron-withdrawing, rendering the isocyanate carbon highly electrophilic and susceptible to rapid nucleophilic attack.

Reaction Mechanism & Pathway

The following diagram illustrates the convergent synthesis pathways. Note the critical role of electronic effects in driving the reaction kinetics.

ReactionPathway cluster_legend Electronic Effects Amine1 6-Methoxypyridin-3-amine (Nucleophile) Intermediate Tetrahedral Intermediate Amine1->Intermediate Nucleophilic Attack (DCM, 0°C to RT) Isocyanate 4-Nitrophenyl isocyanate (Electrophile) Isocyanate->Intermediate Product Target Urea (Precipitate) Intermediate->Product Proton Transfer & Precipitation Note1 Methoxy group (EDG) enhances amine nucleophilicity Note2 Nitro group (EWG) enhances isocyanate reactivity

Figure 1: Mechanistic pathway for the formation of the diaryl urea linkage.[2][1] The reaction is driven by the nucleophilic attack of the pyridyl amine on the electrophilic isocyanate carbon.

Experimental Protocols

Reagents and Equipment
  • Substrate A: 6-Methoxypyridin-3-amine (CAS: 6628-77-9)[1]

  • Substrate B: 4-Nitrophenyl isocyanate (CAS: 100-28-7) [For Protocol A][1]

  • Substrate C: 4-Nitroaniline (CAS: 100-01-6) [For Protocol B][1]

  • Reagent: Triphosgene (Bis(trichloromethyl) carbonate) [For Protocol B]

  • Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).[1][4]

  • Base: Triethylamine (TEA) (Optional, for solubility).[2][1]

Protocol A: Direct Isocyanate Addition (Recommended)

Best for: High yield, operational simplicity, and minimizing symmetric byproducts.[2]

  • Preparation of Nucleophile:

    • In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve 6-methoxypyridin-3-amine (1.24 g, 10.0 mmol) in anhydrous DCM (20 mL).

    • Note: If the amine does not fully dissolve, add anhydrous THF (5-10 mL) or warm slightly.[2][1]

  • Controlled Addition:

    • Cool the solution to 0°C using an ice bath.

    • Dissolve 4-nitrophenyl isocyanate (1.64 g, 10.0 mmol, 1.0 equiv) in anhydrous DCM (10 mL).

    • Add the isocyanate solution dropwise to the amine solution over 15 minutes.

    • Why: Dropwise addition at low temperature controls the exotherm and prevents local high concentrations that could lead to oligomerization.

  • Reaction & Workup:

    • Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for 2–4 hours.

    • Observation: The product typically precipitates as a white or pale yellow solid due to the low solubility of diaryl ureas in DCM.

    • Monitor by TLC (50% EtOAc/Hexane).[1] The starting amine spot should disappear.

  • Purification:

    • Filter the precipitate using a Buchner funnel.

    • Wash the filter cake with cold DCM (2 x 10 mL) followed by diethyl ether (2 x 15 mL) to remove unreacted isocyanate and trace impurities.[1]

    • Dry under vacuum at 50°C.

Protocol B: In Situ Isocyanate Generation (Strictly "From Amines")

Best for: When the specific isocyanate is expensive or unavailable, or for combinatorial library synthesis.[2]

  • Isocyanate Generation:

    • Dissolve triphosgene (0.99 g, 3.33 mmol, 0.33 equiv) in anhydrous DCM (15 mL) under nitrogen.

    • Cool to 0°C.[5]

    • Add a solution of 4-nitroaniline (1.38 g, 10.0 mmol) and Triethylamine (2.8 mL, 20.0 mmol) in DCM (15 mL) dropwise over 30 minutes.

    • Stir at RT for 1 hour. This generates 4-nitrophenyl isocyanate in situ.[1]

  • Urea Formation:

    • Add 6-methoxypyridin-3-amine (1.24 g, 10.0 mmol) (dissolved in minimal DCM) to the reaction mixture in one portion.

    • Stir at RT for 4–6 hours.

  • Quenching & Workup:

    • Quench carefully with water (10 mL).[1]

    • Separate the organic layer. The product may be suspended in the organic layer or at the interface.

    • If solid is present, filter it (this is likely the product).[2] If dissolved, dry the organic layer (MgSO4) and evaporate.[2] Recrystallize from Ethanol.

Data Analysis & Troubleshooting

Expected Analytical Data
TechniqueExpected Signal / Characteristic
Physical State White to pale yellow powder.[1]
Melting Point High (>200°C, typical for diaryl ureas).[2][1]
1H NMR (DMSO-d6) Urea NHs: Two singlets between 8.5–9.5 ppm (D2O exchangeable). Pyridine: Characteristic signals for 6-methoxy (singlet ~3.8 ppm) and aromatic protons.[1] Nitroaryl: AA'BB' doublet pattern (~8.2 ppm and ~7.7 ppm).[1]
IR Spectroscopy C=O stretch: Strong band at 1650–1680 cm⁻¹. NH stretch: Broad band at 3250–3350 cm⁻¹.
Troubleshooting Guide
ObservationRoot CauseCorrective Action
No Precipitate Product is too soluble in DCM.Concentrate solvent to 25% volume and add Hexane or Diethyl Ether to induce precipitation.
Low Yield Moisture contamination (Isocyanate hydrolysis).[1]Ensure all glassware is flame-dried and solvents are anhydrous.[1] Isocyanates turn to anilines + CO2 in water.
Symmetric Urea Byproduct Excess isocyanate or hydrolysis.Use exact stoichiometry (1:1). If Protocol B is used, ensure Triphosgene activation is complete before adding the second amine.

Workflow Visualization

The following decision tree guides the researcher in selecting and executing the correct synthetic path.

SynthesisWorkflow Start Start: Synthesis of 1-(6-Methoxypyridin-3-yl)-3-(4-nitrophenyl)urea CheckIso Is 4-Nitrophenyl Isocyanate Available? Start->CheckIso MethodA Method A: Direct Addition CheckIso->MethodA Yes MethodB Method B: In Situ Activation CheckIso->MethodB No StepA1 Dissolve Pyridyl Amine in anhydrous DCM MethodA->StepA1 StepA2 Add Isocyanate dropwise (0°C -> RT) StepA1->StepA2 Precipitate Product Precipitation StepA2->Precipitate StepB1 React 4-Nitroaniline with Triphosgene/TEA MethodB->StepB1 StepB2 Add Pyridyl Amine to reaction mixture StepB1->StepB2 StepB2->Precipitate Filter Filtration & Washing (DCM/Ether) Precipitate->Filter Final Pure Urea Product Filter->Final

Figure 2: Operational workflow for the synthesis, highlighting the decision point based on reagent availability.

References

  • Bankston, D. (2018).[2] Urea Formation via Isocyanates. In Science of Synthesis. Thieme Chemistry. [2][1]

  • Dumas, J., et al. (2004).[2] "Synthesis and Pharmacological Characterization of the Potent and Orally Active RAF Inhibitor BAY 43-9006 (Sorafenib)." Journal of Medicinal Chemistry, 47(17), 4230-4238.[2][1] (Demonstrates diaryl urea synthesis logic for kinase inhibitors).

  • Padiya, K. J., et al. (2012).[2] "Unconventional Synthesis of Symmetrical and Asymmetrical Ureas." Organic Process Research & Development, 16(5).[2] (Discusses CDI and Triphosgene mediated protocols).

  • BenchChem. (2025).[1][4] Diaryl Urea Synthesis Protocols. (General protocols for isocyanate addition).

Sources

In Vitro Cytotoxicity Assay Protocols for Urea Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Technical Guide

Introduction: The Challenge of Urea Derivatives

Urea (


) and thiourea (

) derivatives represent a "privileged scaffold" in medicinal chemistry, forming the backbone of major kinase inhibitors like Sorafenib and Regorafenib . While pharmacologically potent, these compounds present distinct physicochemical challenges in in vitro assays:
  • Lipophilicity & Solubility: The rigid urea linker often induces low aqueous solubility, leading to compound precipitation ("crashing out") in cell culture media. This creates false "cytotoxicity" signals via physical occlusion or light scattering.

  • Chemical Interference: Thiourea derivatives possess reducing properties. In tetrazolium-based assays (MTT/MTS), they can non-enzymatically reduce the dye, generating a false-positive signal (indicating viability) even in dead cells.

  • Hydrolytic Stability: While generally stable, specific urea derivatives may hydrolyze into amines and isocyanates in the presence of serum esterases or extreme pH, altering the effective dose.

This guide outlines a self-validating workflow designed to eliminate these artifacts, ensuring robust IC50 data.

Pre-Assay Validation: The "Go/No-Go" Checkpoints

Do not proceed to cell-based assays without passing these two control checkpoints.

Protocol A: The Solubility Limit Test (Microscopy)

Objective: Determine the maximum soluble concentration in complete culture medium to prevent crystal formation. Materials: Inverted microscope (20x/40x), 96-well plate, Test Compound (10-20 mM stock in 100% DMSO).

  • Preparation: Prepare a 2x serial dilution of the compound in complete media (containing 10% FBS) ranging from 100 µM down to 0.1 µM. Ensure final DMSO concentration is constant (e.g., 0.5%).

  • Incubation: Incubate the plate (cell-free) at 37°C for 24 hours (mimicking assay duration).

  • Observation: Inspect wells under 20x and 40x phase-contrast.

    • Fail: Needle-like crystals or amorphous precipitate observed.

    • Pass: Clear solution.

  • Result: The highest concentration with zero visible precipitate is your Maximal Assay Concentration (MAC) .

Protocol B: Cell-Free Chemical Interference Test

Objective: Confirm the urea/thiourea derivative does not chemically reduce the assay reagent. Reagent: MTT (0.5 mg/mL) or Resazurin.

  • Setup: In a 96-well plate, add 100 µL of complete media (no cells).

  • Treatment: Add the test compound at the MAC (determined in Protocol A). Include a DMSO vehicle control.

  • Reaction: Add 20 µL MTT solution. Incubate for 2 hours at 37°C.

  • Readout:

    • Visual Check: If the media turns purple (MTT) or pink (Resazurin) without cells, the compound is a reducing agent.

    • Action: If interference is detected, DO NOT USE MTT . Switch to an ATP-based assay (CellTiter-Glo) or LDH release assay, which are less prone to redox interference.

Primary Cytotoxicity Protocols

Decision Matrix: Selecting the Right Assay

AssaySelection Start Start: Urea Derivative Screening CheckRedox Is the compound a Thiourea or strong reducing agent? Start->CheckRedox CheckSolubility Is solubility < 10 µM in media? CheckRedox->CheckSolubility No ATP_LDH Protocol 3: ATP or LDH Assay (Redox Independent) CheckRedox->ATP_LDH Yes (Interference Risk) MTT Protocol 1: MTT Assay (Standard) CheckSolubility->MTT No (Stable Solution) WST8 Protocol 2: WST-8 / Resazurin (No Solubilization Step) CheckSolubility->WST8 Yes (Precipitation Risk) Requires careful\nwash steps Requires careful wash steps MTT->Requires careful\nwash steps Avoids crystal\ninterference Avoids crystal interference WST8->Avoids crystal\ninterference

Figure 1: Decision matrix for selecting the appropriate cytotoxicity endpoint based on compound physicochemistry.

Protocol 1: The Optimized MTT Assay (For Stable Ureas)

Best for: Non-reducing urea derivatives with moderate solubility.

Reagents:

  • MTT Stock: 5 mg/mL in PBS (0.22 µm filtered, store dark at 4°C).

  • Solubilization Buffer: DMSO (100%).

Step-by-Step:

  • Seeding: Seed cells (e.g., HepG2, MCF-7) at 3,000–5,000 cells/well in 100 µL media. Allow attachment (24h).

  • Treatment: Remove old media. Add 100 µL fresh media containing the urea derivative (0.1% DMSO max).

    • Critical Step: Include a "Compound Blank" (Media + Drug + No Cells) for every concentration to subtract background absorbance if the drug is colored.

  • Incubation: 48 to 72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL MTT stock per well. Incubate 3–4 hours.

    • Note: Look for purple formazan crystals inside cells.

  • Solubilization: Carefully aspirate media (do not disturb crystals). Add 100 µL DMSO.

  • Measurement: Shake plate for 10 min. Measure Absorbance at 570 nm (Reference: 630 nm).

Protocol 2: Resazurin (Alamar Blue) Assay (For Lipophilic/Thioureas)

Best for: Thioureas (less redox interference than MTT) and lipophilic compounds (no solubilization step required).

Step-by-Step:

  • Seeding & Treatment: Same as Protocol 1.

  • Reagent Addition: Add Resazurin solution (10% of well volume) directly to the culture media.

  • Incubation: 1–4 hours at 37°C. Monitor color change from Blue (Resazurin) to Pink (Resorufin).

  • Measurement: Fluorescence Excitation: 530-560 nm / Emission: 590 nm.

    • Advantage:[1][2][3][4] This is non-destructive. You can wash cells and perform a DNA content assay (e.g., Hoechst) afterwards to confirm cell number.

Secondary Mechanistic Assays

Cytotoxicity (IC50) tells you "how much" kills; these assays tell you "how" it kills.

LDH Release Assay (Membrane Integrity)

Urea derivatives often induce apoptosis (e.g., Sorafenib). LDH release measures necrosis (membrane rupture).

  • Low LDH + Low MTT: Suggests Apoptosis (metabolism stops, membrane intact).

  • High LDH + Low MTT: Suggests Necrosis (membrane rupture).

Protocol:

  • Collect 50 µL supernatant from treated wells (Protocol 1, Step 3).

  • Mix with LDH reaction mix (Lactate + NAD+ + Diaphorase + Tetrazolium).

  • Measure Absorbance at 490 nm after 30 mins.

Annexin V / PI Staining (Flow Cytometry)

The Gold Standard for confirming Apoptosis vs. Necrosis.

Workflow:

  • Harvest: Trypsinize cells (collect floating dead cells too!).

  • Wash: 2x Cold PBS.

  • Stain: Resuspend in Binding Buffer. Add Annexin V-FITC (binds PS on outer membrane) and Propidium Iodide (PI - stains DNA in necrotic cells).

  • Analyze:

    • Q3 (Annexin-/PI-): Live.

    • Q4 (Annexin+/PI-): Early Apoptosis (Classic Urea derivative mechanism).

    • Q2 (Annexin+/PI+): Late Apoptosis/Necrosis.

Data Analysis & Troubleshooting

IC50 Calculation

Calculate % Viability:



  • Abs_blank: Media + DMSO (no cells).

  • Abs_control: Cells + DMSO.

Fit data to a 4-parameter logistic (4PL) regression model:



Troubleshooting Guide for Urea Derivatives
IssuePossible CauseSolution
High Background Absorbance Drug precipitation or Drug colorCheck solubility (Protocol A). Use "Compound Blank" wells. Switch to Fluorescence (Resazurin).
False "Viability" (High Signal in Dead Cells) Chemical reduction of MTT (Thioureas)Perform Protocol B. Switch to ATP assay or LDH assay.
Edge Effect (Outer wells dry out) Evaporation during 72h incubationFill outer wells with PBS (do not use for data). Use a humidity chamber.
Inconsistent Replicates Pipetting error of viscous DMSOPre-dilute drug in media before adding to plate (don't add 1 µL DMSO to 200 µL well directly).

References

  • Sorafenib Mechanism & Cytotoxicity

    • Adnane, L., et al. (2006). "Sorafenib (BAY 43-9006) is a novel dual-action inhibitor." Cancer Research.[5] (Context: Validated protocols for diarylurea cytotoxicity).

  • Thiourea Interference in MTT Assays

    • Stockert, J. C., et al. (2012). "Tetrazolium salts and formazan products in Cell Biology: Viability assessment, fluorescence imaging, and labeling perspectives." Acta Histochemica. (Context: Detailed mechanism of chemical reduction of tetrazolium by thiols/reducing agents).

  • Solubility Challenges in Drug Discovery

    • Di, L., & Kerns, E. H. (2006). "Biological assay challenges from compound solubility: strategies for bioassay optimization." Drug Discovery Today. (Context: Managing lipophilic compound precipitation in cell assays).

  • Urea Derivative Synthesis & Activity

    • Liu, M., et al. (2011). "URD12: A urea derivative with marked antitumor activities."[6] Oncology Letters. (Context: Specific MTT protocol used for novel urea derivatives).

Sources

Application Notes & Protocols: Crystallization Methods for 1-(6-Methoxypyridin-3-yl)-3-(4-nitrophenyl)urea

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Crystallization

1-(6-Methoxypyridin-3-yl)-3-(4-nitrophenyl)urea is a diaryl urea derivative, a class of compounds frequently investigated in medicinal chemistry for their potential as kinase inhibitors and other therapeutic applications.[1] The isolation and purification of this active pharmaceutical ingredient (API) in a crystalline form are paramount for ensuring its purity, stability, and consistent physicochemical properties, which directly impact its bioavailability and therapeutic efficacy.[2]

The ability of a compound to exist in different crystalline forms, known as polymorphism, is a common characteristic of APIs.[2][3] Each polymorph can exhibit distinct properties, including solubility, dissolution rate, and stability.[2] Therefore, a systematic approach to crystallization is not merely a purification step but a critical component of drug development to identify and selectively produce the desired solid form.

This guide provides a comprehensive framework for developing a robust crystallization process for 1-(6-Methoxypyridin-3-yl)-3-(4-nitrophenyl)urea. It is designed for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, step-by-step protocols.

Molecular Characteristics and Solvent Considerations

A preliminary analysis of the molecular structure of 1-(6-Methoxypyridin-3-yl)-3-(4-nitrophenyl)urea provides valuable insights into its potential solubility and intermolecular interactions, which are key to selecting appropriate crystallization solvents.

  • Hydrogen Bonding: The urea functional group is a strong hydrogen bond donor (N-H) and acceptor (C=O).[4] The methoxy and nitro groups, along with the pyridine nitrogen, can also act as hydrogen bond acceptors. This suggests that solvents capable of hydrogen bonding (e.g., alcohols, acetic acid) may be good solvents.

  • Aromatic Rings: The presence of two aromatic rings (pyridine and nitrophenyl) contributes to the molecule's rigidity and potential for π-π stacking interactions. Aromatic solvents might be considered, though with caution due to toxicity.

  • Polarity: The nitro group and the urea moiety impart significant polarity to the molecule. Therefore, polar solvents are likely to be effective at dissolving the compound. The molecule also has non-polar regions, suggesting that a combination of polar and non-polar solvents might be effective for crystallization.

A Systematic Approach to Crystallization Method Development

A systematic approach to developing a crystallization method involves a series of logical steps, from initial solvent screening to the application and optimization of specific crystallization techniques.

Workflow for Crystallization Method Development

Crystallization Workflow cluster_0 Phase 1: Screening cluster_1 Phase 2: Method Application cluster_2 Phase 3: Analysis & Optimization Solvent_Screening Solvent Screening (Single & Mixed) Solubility_Assessment Solubility Assessment (Hot & Cold) Solvent_Screening->Solubility_Assessment Identify potential solvent systems Method_Selection Select Crystallization Method(s) Solubility_Assessment->Method_Selection Informed by solubility data Protocol_Execution Execute Protocols: - Slow Evaporation - Slow Cooling - Vapor Diffusion - Anti-Solvent Addition Method_Selection->Protocol_Execution Crystal_Harvesting Harvest & Dry Crystals Protocol_Execution->Crystal_Harvesting Characterization Characterize Crystals: - Microscopy - DSC - XRPD Crystal_Harvesting->Characterization Optimization Optimize Conditions: - Temperature Profile - Concentration - Solvent Ratios Characterization->Optimization Iterate for desired polymorph & quality

Caption: Workflow for Crystallization Method Development.

Protocol 1: Systematic Solvent Screening

The selection of an appropriate solvent system is the most critical step in developing a crystallization process.[5] This protocol outlines a method for screening a range of solvents to identify promising candidates for crystallization.

Objective: To identify solvents in which 1-(6-Methoxypyridin-3-yl)-3-(4-nitrophenyl)urea has high solubility at elevated temperatures and low solubility at room or sub-ambient temperatures.

Materials:

  • 1-(6-Methoxypyridin-3-yl)-3-(4-nitrophenyl)urea

  • A selection of solvents (see Table 1)

  • Small vials (e.g., 2 mL) with caps

  • Magnetic stirrer and stir bars

  • Heating block or water bath

  • Vortex mixer

Procedure:

  • Place a small, known amount of the compound (e.g., 10 mg) into each vial.

  • Add a small volume of a solvent (e.g., 0.1 mL) to each vial.

  • Observe the solubility at room temperature. Note if the compound is fully soluble, partially soluble, or insoluble.

  • For vials where the compound is not fully soluble, gradually heat the vial while stirring. Observe the temperature at which the compound fully dissolves.

  • Once dissolved, allow the vials to cool slowly to room temperature, and then further cool in a refrigerator or ice bath.

  • Observe the formation of any precipitate or crystals. Note the quality and quantity of the solid material.

  • Repeat this process for a range of single and binary solvent mixtures.[6][7]

Table 1: Suggested Solvents for Screening

Solvent ClassExamplesRationale
Alcohols Methanol, Ethanol, IsopropanolCapable of hydrogen bonding; often good solvents for urea derivatives.[8]
Ketones Acetone, Methyl Ethyl KetonePolar aprotic solvents that can dissolve a wide range of compounds.[9]
Esters Ethyl AcetateMedium polarity solvent, often used in combination with other solvents.
Nitriles AcetonitrilePolar aprotic solvent, commonly used for crystallization.[10]
Ethers Tetrahydrofuran (THF), 1,4-DioxaneGood solvents, but can form peroxides. Use with caution.
Amides N,N-Dimethylformamide (DMF), Dimethylacetamide (DMAc)Strong polar aprotic solvents, often used for poorly soluble compounds.[6]
Chlorinated Dichloromethane (DCM)Good solvent, but has environmental and health concerns.
Anti-Solvents Water, Heptane, HexaneUsed to induce precipitation when added to a solution of the compound.

Detailed Crystallization Protocols

Based on the results of the solvent screening, the following crystallization methods can be employed.

Protocol 2: Slow Evaporation Crystallization

Principle: Supersaturation is achieved by slowly evaporating the solvent from a saturated solution. This method is simple and often yields high-quality single crystals.

Procedure:

  • Dissolve the compound in a suitable solvent (identified from screening) at room temperature to create a near-saturated solution.

  • Filter the solution to remove any insoluble impurities.

  • Transfer the solution to a clean vial or beaker.

  • Cover the container with a lid or paraffin film with a few small holes poked in it to allow for slow evaporation.

  • Place the container in a vibration-free location and allow the solvent to evaporate over several hours to days.

  • Monitor for crystal growth.

Protocol 3: Slow Cooling Crystallization

Principle: Supersaturation is induced by dissolving the compound in a suitable solvent at an elevated temperature and then slowly cooling the solution.

Procedure:

  • Prepare a saturated solution of the compound in a chosen solvent at an elevated temperature (e.g., just below the solvent's boiling point).

  • Ensure all the solid has dissolved. If necessary, add a minimal amount of additional solvent.

  • Filter the hot solution to remove any impurities.

  • Cover the container and allow it to cool slowly to room temperature. For even slower cooling, the container can be placed in an insulated vessel (e.g., a Dewar flask).

  • Once at room temperature, the solution can be moved to a refrigerator or freezer to maximize the yield of crystals.

  • Collect the crystals by filtration.

Protocol 4: Vapor Diffusion Crystallization

Principle: This method involves two chambers. One contains the dissolved compound in a good solvent, and the other contains an "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the solution of the compound, reducing its solubility and inducing crystallization.

Procedure:

  • Dissolve the compound in a small amount of a good solvent (e.g., DMF, DMSO).

  • Place this solution in a small, open vial.

  • Place the small vial inside a larger, sealed container (e.g., a beaker covered with a watch glass or a sealed jar).

  • Add a larger volume of an anti-solvent (e.g., water, ethanol, or hexane) to the bottom of the larger container, ensuring the level is below the top of the small vial.

  • Seal the larger container and leave it undisturbed. The anti-solvent vapor will slowly diffuse into the solution, causing crystals to form over time.

Protocol 5: Anti-Solvent Addition Crystallization

Principle: Supersaturation is achieved by adding a solvent in which the compound is insoluble (an anti-solvent) to a solution of the compound in a good solvent.[6]

Procedure:

  • Dissolve the compound in a minimal amount of a good solvent.

  • Slowly add the anti-solvent dropwise to the stirred solution.

  • Continue adding the anti-solvent until the solution becomes slightly turbid, indicating the onset of nucleation.

  • If the solution becomes too cloudy, add a few drops of the good solvent to redissolve the precipitate.

  • Cover the container and allow it to stand undisturbed for crystals to grow.

Characterization of Crystalline Forms

Once crystals are obtained, it is essential to characterize them to determine their properties.

Table 2: Key Characterization Techniques

TechniquePurpose
Optical Microscopy To observe crystal morphology (shape) and size.[11]
Differential Scanning Calorimetry (DSC) To determine the melting point and detect polymorphic transitions.[12]
X-Ray Powder Diffraction (XRPD) To identify the crystalline form (polymorph) and assess crystallinity. This is a definitive method for distinguishing between different polymorphs.
Thermogravimetric Analysis (TGA) To determine the presence of residual solvent or to study thermal decomposition.

Polymorphism and Co-crystal Screening

Given that urea derivatives are known to form polymorphs and co-crystals, a screening study is highly recommended.[3][13]

Workflow for Polymorph and Co-crystal Screening

Polymorph_Co-crystal_Screening cluster_polymorph Polymorph Screening cluster_cocrystal Co-crystal Screening API 1-(6-Methoxypyridin-3-yl)-3-(4-nitrophenyl)urea Solvents Crystallize from a wide range of solvents (see Table 1) API->Solvents Coformers Select Co-formers: - GRAS compounds - Carboxylic acids - Amides API->Coformers Conditions Vary conditions: - Cooling rates - Evaporation rates - Temperatures Solvents->Conditions Characterize_P Characterize via XRPD, DSC, TGA Conditions->Characterize_P Analyze solid forms Methods Screening Methods: - Liquid-assisted grinding - Slurry crystallization - Evaporation Characterize_C Characterize via XRPD, DSC, TGA Methods->Characterize_C Analyze solid forms

Caption: Workflow for Polymorph and Co-crystal Screening.

Troubleshooting Common Crystallization Issues

ProblemPotential Cause(s)Suggested Solution(s)
No crystals form Solution is not supersaturated; compound is too soluble.Concentrate the solution; cool to a lower temperature; add an anti-solvent.
Oiling out The compound's solubility is too high at the crystallization temperature; cooling is too rapid.Use a more dilute solution; cool more slowly; use a solvent in which the compound is less soluble.
Formation of fine powder Nucleation is too rapid.Reduce the level of supersaturation; cool more slowly; use a cleaner vessel to reduce nucleation sites.
Poor crystal quality Rapid crystal growth; impurities present.Slow down the crystallization process (slower cooling or evaporation); purify the starting material.

References

  • ACS Publications. (n.d.). Optimal Solvent Screening for the Crystallization of Pharmaceutical Compounds from Multisolvent Systems. Industrial & Engineering Chemistry Research.
  • Pharmaceutical Technology. (2011). Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs.
  • ACS Publications. (n.d.). Optimal Solvent Screening for the Crystallization of Pharmaceutical Compounds from Multisolvent Systems. Industrial & Engineering Chemistry Research.
  • PubMed. (2005). An approach to solvent screening for crystallization of polymorphic pharmaceuticals and fine chemicals. Journal of Pharmaceutical Sciences.
  • ResearchGate. (2025). Polymorphism and Crystallization of Active Pharmaceutical Ingredients (APIs).
  • ResearchGate. (2020). Review on Growth and Characterization of Urea and Urea Derivative Single Crystals.
  • CD Formulation. (n.d.). API Physical & Chemical Characterization.
  • ResearchGate. (2024). Understanding Urea Polymorphism and Cocrystallization to Develop Enhanced Fertilizers: A Review.
  • Teva api (TAPI). (2021). Defining the right physical properties of API.
  • Labinsights. (2023). Crystallinity Determination for API Development.
  • Luedtke, N. (n.d.). A simple conversion of amines into monosubstituted ureas in organic and aqueous solvents.
  • National Center for Biotechnology Information. (n.d.). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. PMC.
  • Google Patents. (n.d.). Novel process for synthesis of heteroaryl-substituted urea compounds.
  • Asian Journal of Chemistry. (2011). Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates.
  • MDPI. (2023). 1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea. Molbank.
  • MDPI. (2021). Urea as a Cocrystal Former—Study of 3 Urea Based Pharmaceutical Cocrystals.
  • ResearchGate. (2020). Urea Derivatives as Functional Molecules: Supramolecular Capsules, Supramolecular Polymers, Supramolecular Gels, Artificial Hosts, and Catalysts.

Sources

Application Note: Storage Stability & Handling of 1-(6-Methoxypyridin-3-yl)-3-(4-nitrophenyl)urea

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed as a comprehensive technical guide for researchers working with 1-(6-Methoxypyridin-3-yl)-3-(4-nitrophenyl)urea , a representative diarylurea compound often utilized as a probe in soluble Epoxide Hydrolase (sEH) inhibition or kinase research.[1]

Executive Summary

1-(6-Methoxypyridin-3-yl)-3-(4-nitrophenyl)urea (referred to herein as MPNU ) is a bioactive diarylurea.[1] While the urea pharmacophore offers high binding affinity to targets like sEH and RAF kinases via hydrogen bonding, it presents specific stability challenges—primarily hydrolytic cleavage under extreme pH and photochemical degradation due to the nitro-aromatic moiety. This guide provides a validated protocol for solubilization, storage, and stability assessment to ensure experimental reproducibility.

Physicochemical Profile & Stability Hazards

Understanding the molecular vulnerabilities of MPNU is the first step in preventing degradation.

PropertyCharacteristicStability Implication
Chemical Class DiarylureaSusceptible to hydrolysis at the central carbonyl (

), yielding toxic anilines.[1]
Functional Groups 4-NitrophenylPhotosensitive. UV light can induce reduction to nitroso/hydroxylamine species.[1]
Functional Groups 6-MethoxypyridineWeakly basic.[1] Increases solubility in acidic media but risks acid-catalyzed hydrolysis.[1]
LogP (Predicted) ~2.5 - 3.0Low Aqueous Solubility. High risk of "crashing out" (precipitation) in aqueous buffers.[1]
H-Bonding Donor/AcceptorStrong intermolecular H-bonding leads to high crystal lattice energy (slow dissolution).[1]
Mechanism of Degradation

The primary degradation pathway is base-catalyzed hydrolysis , driven by the electron-withdrawing nitro group which makes the urea carbonyl carbon more electrophilic (susceptible to nucleophilic attack by


).

Figure 1: Theoretical Degradation Pathways The following diagram illustrates the critical breakdown routes: Hydrolysis (yielding amine fragments) and Photolysis.

DegradationPathways cluster_legend Legend MPNU 1-(6-Methoxypyridin-3-yl)- 3-(4-nitrophenyl)urea (Intact Compound) Intermediate Transition State (Tetrahedral Intermediate) MPNU->Intermediate + H2O / OH- (Hydrolysis) PhotoProduct Nitroso/Azoxy Dimers (Photodegradants) MPNU->PhotoProduct + UV Light (hν) Isocyanate 4-Nitrophenyl Isocyanate (Transient) Intermediate->Isocyanate Cleavage Amine1 6-Methoxy-3-aminopyridine Intermediate->Amine1 Cleavage Amine2 4-Nitroaniline (Toxic Byproduct) Isocyanate->Amine2 + H2O / - CO2 CO2 CO2 Isocyanate->CO2 key1 Primary Risk: Hydrolysis key2 Secondary Risk: Photolysis

Caption: Mechanistic breakdown of MPNU. Hydrolysis yields primary amines, while UV exposure targets the nitro group.

Protocol: Preparation & Storage of Stock Solutions

Objective: Create a stable 10 mM stock solution. Self-Validating Step: Visual inspection for "schlieren" lines (mixing anomalies) or particulates is required before every use.[1]

Materials
  • Compound: MPNU (Solid powder).[1]

  • Solvent: Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9%, stored over molecular sieves.

    • Why DMSO? Ethanol is volatile and hygroscopic; water causes precipitation.[1] Anhydrous DMSO prevents hydrolysis and limits evaporation.[1]

  • Container: Amber glass vial with PTFE-lined cap (to prevent plasticizer leaching).[1]

Step-by-Step Procedure
  • Weighing: Weigh approximately 3-5 mg of MPNU into the amber vial. Record the exact mass.

  • Calculation: Calculate the required volume of DMSO to achieve 10 mM .

    
    
    (Note: MW of MPNU 
    
    
    
    288.26 g/mol )[1]
  • Solubilization: Add the calculated volume of DMSO. Vortex vigorously for 30-60 seconds.[1]

    • Critical Check: Hold the vial up to a light source. The solution must be perfectly clear. If cloudy, sonicate for 5 minutes at room temperature.

  • Aliquotting: Do not store the bulk stock. Aliquot 20-50

    
     into single-use amber microtubes.
    
    • Reasoning: Repeated freeze-thaw cycles introduce atmospheric moisture (condensation), accelerating hydrolysis.[1]

  • Storage: Store at -20°C (short term < 3 months) or -80°C (long term > 6 months).

Protocol: Stability Assessment Workflow

Objective: Empirically verify the stability of MPNU in your specific assay buffer. Method: HPLC-UV or LC-MS/MS.[1]

Figure 2: Stability Testing Logic Flow Use this flowchart to determine if your compound is degrading during your experiment.

StabilityWorkflow Start Start: Thaw 10mM Stock QC_Check Visual QC: Precipitate? Start->QC_Check QC_Check->Start Yes (Discard) Dilution Prepare Assay Dilution (e.g., 10 µM in PBS) QC_Check->Dilution No T0_Analysis Analyze T=0 (HPLC) (Reference Peak Area) Dilution->T0_Analysis Incubation Incubate at Assay Conditions (e.g., 37°C, 24 hours) T0_Analysis->Incubation Tn_Analysis Analyze T=End (HPLC) Incubation->Tn_Analysis Comparison Calculate Recovery: (Area Tn / Area T0) * 100 Tn_Analysis->Comparison Decision Recovery > 90%? Comparison->Decision Pass PASS: Data Valid Decision->Pass Yes Fail FAIL: Check Solubility or Hydrolysis Decision->Fail No

Caption: Decision tree for validating MPNU stability in biological assays.

Experimental Conditions for LC-UV
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters XBridge).

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: 254 nm (Aromatic rings) and 300-330 nm (Nitro/Urea conjugation).[1]

  • Pass Criteria: No new peaks >1% area; Parent peak recovery >90%.

Handling Best Practices

Solvent Compatibility Matrix

Use this table to select the correct vehicle for your application.

SolventSolubilityStability (24h, RT)Recommended Use
DMSO (Anhydrous) High (>50 mM)ExcellentStock Solution Storage
Ethanol (100%) Moderate (~10 mM)GoodShort-term working solution
Water / PBS Very Low (<10

)
Poor (Precipitation risk)Assay only (Use immediately)
Cell Media + Serum Low-ModerateModerate (Protein binding)Biological Assays
Critical "Do's and Don'ts"
  • DO use amber vials. The 4-nitrophenyl group is a known chromophore that can facilitate photochemistry.[1]

  • DO perform serial dilutions. Do not jump from 10 mM (DMSO) directly to 10 nM (Water).[1] Perform an intermediate step (e.g., 100

    
     in 10% DMSO/Water) to prevent "shock precipitation."
    
  • DON'T leave stock solutions uncapped. DMSO is hygroscopic; absorbed water will hydrolyze the urea over weeks.

  • DON'T autoclave solutions.[1] Urea derivatives decompose to isocyanates and ammonia under autoclave heat/pressure.[1] Filter sterilize (0.22

    
     PTFE filter) instead.
    

References

  • Morisseau, C., & Hammock, B. D. (2005). Epoxide hydrolases: mechanisms, inhibitor designs, and biological roles. Annual Review of Pharmacology and Toxicology.[1] Link[1]

  • Shen, H. C., & Hammock, B. D. (2012). Discovery of inhibitors of soluble epoxide hydrolase: a target with multiple potential therapeutic indications. Journal of Medicinal Chemistry.[1][2] Link[1]

  • Gately, S., et al. (2006).[1] Diarylureas: A new class of potent inhibitors of the p38 MAP kinase. Bioorganic & Medicinal Chemistry Letters.[1] (General reference for diarylurea stability).

  • PubChem Compound Summary. (2023). 1-(4-Nitrophenyl)urea.[1][3] National Center for Biotechnology Information.[1] Link[1]

  • Vertex Pharmaceuticals. (2002).[1] Urea derivatives as inhibitors of p38 kinase.[1] (Patent literature describing synthesis and stability of similar pyridine-urea scaffolds).[1]

Sources

Troubleshooting & Optimization

Technical Support Center: Solubilization of 1-(6-Methoxypyridin-3-yl)-3-(4-nitrophenyl)urea

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SOL-UR-556 Compound Class: Diarylurea / Kinase Inhibitor Pharmacophore Support Tier: Level 3 (Senior Application Scientist)

Executive Summary: The "Brick Dust" Challenge

Welcome to the technical support hub for 1-(6-Methoxypyridin-3-yl)-3-(4-nitrophenyl)urea . If you are experiencing precipitation, poor bioavailability, or inconsistent assay data, you are encountering the classic "brick dust" phenomenon associated with diarylureas.

The Root Cause: This molecule possesses two structural features that fight against water solubility:

  • The Urea Linker: It acts as a dual hydrogen bond donor/acceptor, forming extremely stable intermolecular "urea tapes" (crystal lattices) that water cannot easily break.

  • The 6-Methoxypyridine Trap: Unlike standard pyridines, the 6-methoxy substituent lowers the basicity of the ring nitrogen (pKa

    
     3.2), rendering standard pH adjustment strategies ineffective in physiological buffers.
    

This guide provides three validated workflows to overcome these barriers.

Workflow Selector: Which Protocol Do You Need?

Solubility_Decision_Tree Start Select Application InVitro In Vitro / Cellular (Low Concentration) Start->InVitro InVivo In Vivo / Animal (High Dose) Start->InVivo DMSO Protocol A: Cosolvent Spiking (DMSO/PEG) InVitro->DMSO Standard CD Protocol B: Cyclodextrin Complexation InVitro->CD If DMSO Toxic InVivo->CD IP/IV Injection ASD Protocol C: Amorphous Solid Dispersion InVivo->ASD Oral Gavage (PO)

Figure 1: Decision matrix for selecting the appropriate solubilization strategy based on experimental stage and route of administration.

Troubleshooting Guide & FAQs

Protocol A: The Cosolvent "Crash-Out" Prevention

Best for: High-throughput screening (HTS), cellular assays (< 10 µM).

User Issue: "I dissolved the compound in 100% DMSO, but when I spike it into my cell culture media, it turns cloudy immediately."

Technical Diagnosis: You have triggered a Log-Linear Solubility Collapse . Diarylureas are highly lipophilic. When the DMSO concentration drops below a critical threshold (often < 1%), the solubilizing capacity of the system collapses exponentially, forcing the compound to revert to its crystalline "brick dust" state.

The Solution: The Intermediate Dilution Step Do not pipette 100% DMSO stock directly into aqueous media. Use a "stepping stone" solvent.

Step-by-Step Protocol:

  • Prepare Stock: Dissolve compound at 10 mM in DMSO . (Sonicate at 40°C if necessary).

  • Prepare Intermediate: Dilute the stock 1:10 into PEG-400 (Polyethylene Glycol 400).

    • Result: 1 mM compound in 10% DMSO / 90% PEG-400.

  • Final Dosing: Pipette this intermediate into your aqueous buffer/media.

    • Mechanism:[1][2] PEG-400 acts as an interface surfactant, preventing the rapid nucleation of crystals during the mixing phase.

ParameterStandard Method (Fail)Optimized Method (Pass)
Stock Solvent 100% DMSO10% DMSO / 90% PEG-400
Precipitation Risk High (Immediate)Low (Metastable for 4-6 hours)
Max Aqueous Conc. ~1-5 µM~20-50 µM
Protocol B: Cyclodextrin Complexation (The "Gold Standard")

Best for: IV/IP injections, toxicity studies, DMSO-sensitive assays.

User Issue: "I cannot use DMSO in my animal model. Acidifying the water with acetic acid didn't dissolve the compound."

Technical Diagnosis: Acidification failed because the 6-methoxypyridine nitrogen is less basic than you assumed.

  • Pyridine pKa: ~5.2[3]

  • 6-Methoxypyridine pKa: ~3.2 (Due to inductive electron withdrawal). To protonate this compound, you would need a pH < 2.0, which is corrosive and unsafe for injection.

The Solution: Host-Guest Chemistry The 4-nitrophenyl moiety of your molecule is an ideal hydrophobic "guest" for the cavity of Hydroxypropyl-


-Cyclodextrin (HP-

-CD)
.

Step-by-Step Protocol (Molar Ratio 1:20):

  • Vehicle Prep: Prepare a 20% (w/v) HP-

    
    -CD  solution in sterile water or saline.
    
  • Addition: Add the compound powder to the vehicle.

  • Energy Input: The complexation is endothermic and slow.

    • Action: Shake/vortex at room temperature for 24 hours OR sonicate for 60 minutes at 45°C.

  • Filtration: Filter through a 0.22 µm PVDF filter to remove uncomplexed solid.

Why this works: The cyclodextrin encapsulates the hydrophobic nitro-phenyl end, shielding it from water while the hydrophilic exterior keeps the complex dissolved.

Protocol C: Amorphous Solid Dispersion (ASD)

Best for: Oral dosing (PO) at high concentrations (> 10 mg/kg).

User Issue: "The cyclodextrin formulation volume is too high for oral gavage in mice. I need a concentrated suspension."

Technical Diagnosis: Crystalline diarylureas have high lattice energy. You need to break the crystal structure and "freeze" the molecules in a disordered (amorphous) state using a polymer carrier.

The Solution: Solvent Evaporation / Spray Drying [4]

Step-by-Step Protocol (Lab Scale):

  • Solvent: Dissolve the compound AND a polymer (HPMC-AS or PVP-K30 ) in Acetone/Ethanol (1:1 ratio).

    • Ratio: 1 part Compound : 3 parts Polymer.

  • Evaporation: Rotary evaporate the solvent rapidly at 40°C.

  • Drying: Vacuum dry the resulting foam/film for 24 hours.

  • Reconstitution: Grind the solid into a fine powder and suspend in 0.5% Methylcellulose for oral gavage.

Mechanism: The polymer prevents the urea tapes from reforming, creating a "spring and parachute" effect where the drug dissolves rapidly (spring) and the polymer prevents re-precipitation (parachute).

Scientific Validation & Mechanism

The "Methoxy Trap" Explained

Users often assume the pyridine ring allows for salt formation. However, the position of the methoxy group is critical.

Chemical_Mechanism cluster_0 Physicochemical Barriers Structure 1-(6-Methoxypyridin-3-yl)-3-(4-nitrophenyl)urea Barrier1 Urea Linkage: Strong H-Bond Network (High Melting Point) Structure->Barrier1 Barrier2 6-Methoxy Group: Inductive Effect lowers pKa to ~3.2 (Resists Protonation) Structure->Barrier2 Consequence Standard Acidification (Acetic Acid/PBS) FAILS to solubilize Barrier2->Consequence Causes

Figure 2: Mechanistic analysis of why standard pH manipulation fails for this specific derivative.

Data Reference Table
PropertyValue / BehaviorImplication
Calculated LogP ~2.5 - 3.5Lipophilic; requires organic cosolvents.
pKa (Pyridine) ~3.2 (Experimental proxy)Insoluble in pH 4-7 buffers. Requires pH < 2 for salt formation.
H-Bond Donors 2 (Urea NH)Strong crystal packing; requires disruption (ASD/DMSO).
Best Solubilizer HP-

-CD / DMSO
Cyclodextrins preferred for in vivo safety.

References

  • Basicity of Methoxy-Pyridines

    • Title: Direct Methoxypyridine Functionalization Approach...
    • Source: National Institutes of Health (NIH) / PMC.
    • Link:[Link]

    • Relevance: Validates that 6-methoxypyridine (chemically equivalent to 2-methoxy) has a significantly lower pKa (~3.06)
  • Diarylurea Solubility Challenges

    • Title: Discovery of diarylurea P2Y(1) antagonists with improved aqueous solubility.[5][6]

    • Source: EMBL-EBI.
    • Link:[Link]

    • Relevance: Confirms the structural class issues ("brick dust")
  • Cyclodextrin Complexation

    • Title: Cyclodextrin inclusion complexation and pharmaceutical applications.[7][8][9]

    • Source: ScienceAsia.
    • Link:[Link]

    • Relevance: Provides the theoretical basis for using -cyclodextrins to encapsulate hydrophobic guests like the nitrophenyl group.
  • Amorphous Solid Dispersions

    • Title: Spray Drying: Solving solubility issues with amorphous solid dispersions.[4][10]

    • Source: European Pharmaceutical Review.
    • Link:[Link]

    • Relevance: Validates the polymer dispersion strategy for high-dose applic

Sources

Thermal stability of 1-(6-Methoxypyridin-3-yl)-3-(4-nitrophenyl)urea

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Thermal Stability Profile of 1-(6-Methoxypyridin-3-yl)-3-(4-nitrophenyl)urea Case ID: TS-UREA-3803 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

You are inquiring about the thermal stability of 1-(6-Methoxypyridin-3-yl)-3-(4-nitrophenyl)urea (CAS: 380332-19-4). As a diarylurea derivative, this compound exhibits a specific thermal degradation profile governed by the reversibility of the urea linkage.

Critical Technical Insight: Unlike simple amides, N,N'-diarylureas do not simply "melt" and remain stable. They typically undergo dissociation-driven decomposition at or near their melting point (typically 170°C–230°C for this class), reverting to their precursor isocyanate and amine. In solution, this equilibrium drives hydrolysis or alcoholysis, leading to impurities often mistaken for synthesis failures.

Module 1: Solid-State Thermal Profiling

The "Melting" Trap

Users often observe a sharp endotherm in Differential Scanning Calorimetry (DSC) and assume it is a pure melting event. For this compound, the melting point is likely a melt-decomposition event.

Mechanism of Failure

At elevated temperatures, the urea bridge destabilizes, cleaving into two reactive fragments:

  • 4-Nitrophenyl isocyanate (Highly reactive electrophile)

  • 6-Methoxy-3-aminopyridine (Nucleophile)

If the sample is in an open system (TGA), the volatile isocyanate may escape, shifting the equilibrium and causing rapid mass loss.

ThermalDecomposition Urea 1-(6-Methoxypyridin-3-yl)- 3-(4-nitrophenyl)urea TS Transition State (Proton Transfer) Urea->TS Heat (>150°C) Iso 4-Nitrophenyl Isocyanate TS->Iso Dissociation Amine 6-Methoxy-3- aminopyridine TS->Amine Dissociation Iso->Urea Recombination (Cooling) Amine->Urea Recombination (Cooling)

Figure 1: Thermal dissociation pathway of diarylureas. Note the reversibility; upon cooling, the compound may partially reform, but loss of volatile isocyanate leads to permanent degradation.

Recommended Validation Protocol

To determine the exact stability limit for your specific batch:

  • Instrument: DSC (Differential Scanning Calorimetry).[1][2][3]

  • Pan Configuration: Pinhole Hermetic Pan .

    • Why? A completely open pan allows isocyanate evaporation, artificially lowering the apparent decomposition temperature. A sealed pan keeps the fragments together, allowing you to see the true thermodynamic melting point.

  • Ramp Rate: 10°C/min.

  • Interpretation:

    • Endotherm A (approx. 180-220°C): Melting onset.

    • Exotherm B (immediately following): Decomposition/Polymerization of the isocyanate.

    • Action: Do not heat the solid above 150°C during drying or processing.

Module 2: Solution Stability & Handling

The primary risk in solution is solvolysis . The electron-withdrawing nitro group on the phenyl ring makes the urea protons more acidic, potentially accelerating base-catalyzed hydrolysis.

Solvent Compatibility Matrix
Solvent ClassRisk LevelMechanism of FailureRecommendation
Alcohols (MeOH, EtOH)High (at Reflux) Carbamylation: The isocyanate intermediate reacts with alcohol to form a carbamate ester (urethane).Avoid reflux. Use only for crystallization <50°C.
Water / Buffers High (pH > 8) Hydrolysis: Base deprotonates the urea, leading to breakdown into amines + CO₂.Keep pH < 7.5. Store frozen.
DMSO / DMF Moderate Thermal Instability: At T > 80°C, DMSO can act as an oxidant or facilitate elimination.Safe at RT. Do not heat >60°C to dissolve.
Acetonitrile Low Inert to solvolysis.Preferred solvent for HPLC/LCMS.
Troubleshooting "Disappearing" Compound

If your HPLC purity drops after leaving the sample in solution:

  • Check the solvent: Are you using Methanol?

    • Symptom:[4] New peak appears with M+32 (mass of methanol addition) relative to the isocyanate fragment.

  • Check the pH: Is the solution basic?

    • Symptom:[4] Appearance of 6-methoxy-3-aminopyridine peak.

Module 3: Analytical Forensics

How do you prove thermal degradation has occurred?

Workflow: Diagnostic Decision Tree

Troubleshooting Start Issue: Purity Loss / Color Change CheckState State of Sample? Start->CheckState Solid Solid State CheckState->Solid Solution In Solution CheckState->Solution Melting Did you heat >150°C? Solid->Melting SolventCheck Solvent used? Solution->SolventCheck IR_Check Run IR: Look for 2270 cm-1 (Isocyanate) Melting->IR_Check Yes LCMS_Check Run LCMS: Look for Amine mass SolventCheck->LCMS_Check Methanol/Water

Figure 2: Troubleshooting logic for identifying degradation sources.

Key Spectral Markers
  • IR Spectroscopy: Look for a sharp, new band at ~2270 cm⁻¹ . This indicates the presence of the isocyanate group [-N=C=O], confirming thermal cleavage.

  • LC-MS: Look for the mass of the amine fragment (6-methoxy-3-aminopyridine ). The isocyanate fragment is often too reactive to fly intact and may appear as a urea-methyl ester if methanol was used in the mobile phase.

Frequently Asked Questions (FAQ)

Q: Can I dry this compound in an oven at 100°C? A: Yes, but with caution. While 100°C is likely below the dissociation threshold, long-term exposure can induce slow degradation. We recommend vacuum drying at 60°C to be safe.

Q: The compound turned yellow upon melting. Is it still good? A: Likely not. The yellowing often indicates the formation of azo impurities or oxidation of the amine fragment released during thermal dissociation. Recrystallization is required.

Q: Why does the melting point vary between batches? A: Diarylureas are notorious for polymorphism . Different crystal packing arrangements have different melting points. Ensure you are comparing the same polymorph by running a Powder X-Ray Diffraction (PXRD) scan if consistency is critical.

References

  • Thermal Decomposition Mechanism of Ureas

    • Simões, A. et al. "Thermal decomposition of phenylurea: A kinetic study." Thermochimica Acta, 2005.
    • Key Finding: Establishes the reversible dissociation into isocyanate and amine as the primary thermal failure mode.
  • Hydrolysis Kinetics

    • Shaw, W.H.R. et al.
    • Key Finding: Detailed kinetics of urea hydrolysis under varying pH, relevant for solution stability.
  • Diarylurea Drug Scaffolds (Sorafenib Analogs)

    • Bankston, D. et al. "A Scalable Synthesis of the Antitumor Agent Sorafenib." Organic Process Research & Development, 2002.
    • Key Finding: Discusses the handling of diarylurea formation and stability during scale-up, applicable to the 4-nitrophenyl/methoxypyridine analog.
  • Spectroscopic Identification

    • Pretsch, E. et al. Structure Determination of Organic Compounds. Springer, 2009.
    • Key Finding: Standard reference for identifying the ~2270 cm⁻¹ isocyan

Sources

Section 1: The "Why" - Understanding the Mechanism of Moisture Interference

Author: BenchChem Technical Support Team. Date: February 2026

<Technical Support Center: Handling Moisture Sensitivity of Urea Synthesis Precursors

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for handling moisture-sensitive precursors in urea synthesis. The successful formation of a urea bond, a cornerstone in medicinal chemistry and materials science, is critically dependent on the rigorous exclusion of water. This guide provides in-depth, field-proven insights into why moisture is detrimental, how to prevent contamination, and what to do when your reaction doesn't go as planned. We will move beyond simple steps, focusing on the causality behind each experimental choice to empower you with a robust understanding of these sensitive reactions.

A fundamental grasp of the competing reactions caused by water is the first step toward preventing them.

FAQ: Why are isocyanate precursors so sensitive to water?

Isocyanates are highly electrophilic and react readily with nucleophiles, including water. The reaction between an isocyanate (R-N=C=O) and water proceeds through a two-step mechanism that consumes your starting material and generates a common, often difficult-to-remove, byproduct.

  • Formation of Carbamic Acid: Water attacks the isocyanate to form an unstable carbamic acid intermediate.

  • Decarboxylation and Amine Formation: The carbamic acid rapidly decomposes, losing carbon dioxide (CO₂) to form a primary amine.

  • Byproduct Formation: This newly formed primary amine is nucleophilic and can react with another molecule of your isocyanate starting material to form a symmetrical diaryl or dialkyl urea.[1]

This parasitic reaction pathway not only reduces the yield of your desired unsymmetrical urea but also introduces a significant impurity that can complicate product purification.

dot

Caption: Unwanted side reaction of isocyanates with water.

FAQ: What are the consequences of moisture contamination in my urea synthesis?

  • Reduced Yield: Your isocyanate precursor is consumed by the reaction with water, directly lowering the potential yield of your target molecule.

  • Byproduct Formation: The formation of symmetric ureas complicates purification, often requiring chromatography to separate from the desired product.[1]

  • Foaming/Gas Evolution: The production of carbon dioxide gas can cause foaming or pressure buildup in a sealed reaction vessel.[2]

  • Inconsistent Results: Trace amounts of moisture can lead to poor reproducibility between experiments.

Section 2: Proactive Measures - Prevention and Best Practices

The most effective troubleshooting is proactive prevention. Ensuring all components of your reaction are scrupulously dry is paramount.

Troubleshooting Guide: Reagent and Solvent Purity

Q: How can I ensure my reagents and solvents are anhydrous?

A: Never assume a reagent or solvent is dry, even if it's from a new, sealed bottle.[3] Always take steps to dry and verify.

  • Solvents: For many common solvents, distillation from an appropriate drying agent is the most effective method.[4] Alternatively, passing the solvent through a column of activated alumina or storing it over activated molecular sieves can achieve low water content.[5][6] For trace moisture analysis, Karl Fischer titration is the gold standard, capable of detecting water content in the parts-per-million (ppm) range.[7][8][9]

  • Hygroscopic Solids: Solid reagents that are hygroscopic (tend to absorb moisture from the air) should be dried in a vacuum oven or desiccator before use.[3][6] Storing these reagents in a glove box or desiccator is recommended.[10]

  • Liquid Reagents: For moisture-sensitive liquid reagents, it is often best to distill them before use if there is any doubt about their purity.[3]

SolventBoiling Point (°C)Common Drying Agent(s)Notes
Tetrahydrofuran (THF) 66Sodium/BenzophenoneDistill under nitrogen. The deep blue/purple color of the benzophenone ketyl radical indicates anhydrous conditions.[4]
Dichloromethane (DCM) 40Calcium Hydride (CaH₂)Pre-dry over CaH₂, then distill.[4] Store over 4Å molecular sieves.
Acetonitrile (MeCN) 82Calcium Hydride (CaH₂)Distill from CaH₂. Store over 3Å molecular sieves.[6]
N,N-Dimethylformamide (DMF) 153Barium Oxide (BaO) or 4Å Molecular SievesDry overnight, then distill under reduced pressure to avoid decomposition.[4]
Toluene 111Sodium or Calcium Hydride (CaH₂)Reflux and distill under an inert atmosphere.

Protocol: Drying Solvents with Molecular Sieves

  • Activation: Place the required amount of 3Å or 4Å molecular sieves in a flask. Heat in an oven at >300°C for at least 3 hours (or ~200°C in a vacuum oven) to remove adsorbed water.[6]

  • Cooling: Allow the sieves to cool to room temperature in a desiccator to prevent re-adsorption of atmospheric moisture.[6]

  • Drying: Add the activated sieves to the solvent in a sealed container (e.g., a bottle with a septum-lined cap). A typical loading is 5-10% (w/v).[6]

  • Equilibration: Allow the solvent to stand over the sieves for at least 24 hours before use.[6] For THF, 3 days may be required to reach minimal water content.[6]

Troubleshooting Guide: Glassware and Reaction Setup

Q: How should I prepare my glassware for a moisture-sensitive reaction?

A: Adsorbed water on the surface of glassware is a common source of contamination.

  • Oven Drying: Place all glassware (flasks, stir bars, etc.) in an oven at >125°C for at least 4 hours, or preferably overnight.[11]

  • Flame Drying (for experts): For the most rigorous drying, glassware can be flame-dried under vacuum. Assemble the apparatus, evacuate it with a vacuum pump, and gently heat the glass surfaces with a heat gun or a soft flame until all visible moisture is gone.[12] Caution: Never heat a sealed vessel. Always ensure a path to the vacuum line is open.

  • Cooling: Assemble the hot glassware and allow it to cool to room temperature under a stream of dry, inert gas (Nitrogen or Argon).[11] This replaces the air inside the flask with a dry atmosphere.

Section 3: The "How" - Reaction Setup and Execution

Using an inert atmosphere is essential for protecting your reaction from atmospheric moisture and oxygen.[13][14]

FAQ: How do I properly set up a reaction under an inert atmosphere?

A: The goal is to displace the air in your reaction vessel with a dry, non-reactive gas like Nitrogen (N₂) or Argon (Ar).[15][16] This can be achieved using a gas manifold (Schlenk line) or, more simply, an inert gas balloon.[13]

dot

Inert_Atmosphere_Setup cluster_prep Preparation cluster_purge Purging cluster_reaction Execution Start Start: Assemble Dry Glassware Septum Seal Flask with Rubber Septum Start->Septum Insert_Needles Insert Gas Inlet Needle and 'Exit' Needle into Septum Septum->Insert_Needles Balloon Prepare Inert Gas Balloon Balloon->Insert_Needles Flush Flush Flask with Inert Gas (5-10 minutes) Insert_Needles->Flush Remove_Exit Remove Exit Needle Flush->Remove_Exit Cool Allow Flask to Cool to RT Remove_Exit->Cool Add_Reagents Add Solvents/Reagents via Syringe Cool->Add_Reagents React Run Reaction under Positive Pressure from Balloon Add_Reagents->React End End React->End

Caption: Workflow for setting up a moisture-sensitive reaction.

Protocol: Reaction Setup Under Inert Atmosphere (Balloon Method)

  • Assemble: Assemble your oven- or flame-dried glassware while still hot and clamp it securely.[12]

  • Seal: Fold a rubber septum over the joint(s) of the reaction flask.

  • Purge: Fill a balloon with nitrogen or argon.[13] Attach a needle to the balloon and insert it through the septum into the flask. Insert a second, open needle (the "exit needle") to allow the displaced air to escape.[13]

  • Flush: Allow the inert gas to flow through the flask for 5-10 minutes to displace all the air.

  • Pressurize: Remove the exit needle. The balloon will now maintain a slight positive pressure of inert gas inside the flask, preventing air from entering.

  • Transfer: Add anhydrous solvents and liquid reagents via a dry syringe.[11] For hygroscopic solids, add them quickly against a counter-flow of inert gas or perform the transfer in a glove box.

Section 4: Reactive Measures - Troubleshooting Failed Reactions

Q: My reaction produced a low yield and a white precipitate I suspect is a symmetrical urea byproduct. What happened?

A: This is the classic symptom of water contamination. The formation of a significant amount of symmetrical urea strongly indicates that your isocyanate reacted with water to form an amine, which then reacted with more isocyanate.

Troubleshooting Checklist:

  • Solvent Dryness: Did you use a freshly dried, anhydrous solvent? How did you verify its dryness (e.g., Karl Fischer)? Storing solvents over drying agents is good practice, but for highly sensitive reactions, freshly distilled solvent is best.

  • Reagent Quality: Was the isocyanate fresh? Older bottles may have been exposed to trace moisture over time. Was the amine precursor anhydrous?

  • Glassware Preparation: Was all glassware rigorously dried immediately before use?

  • Atmosphere Control: Was the reaction run under a properly maintained inert atmosphere from start to finish?

Q: I observed bubbling/gas evolution when I added my isocyanate. What does this mean?

A: This is a strong indication of the reaction between the isocyanate and water. The bubbling is the release of carbon dioxide (CO₂) gas during the decomposition of the carbamic acid intermediate.[2] This is a definitive sign that your reaction conditions were not anhydrous.

References

  • 1.3C: Transferring Methods - Inert Atmospheric Methods. (2022). Chemistry LibreTexts. [Link]

  • Karl Fischer Testing. Applied Technical Services. [Link]

  • Preparing Anhydrous Reagents and Equipment. Moodle@Units. [Link]

  • Improved Synthesis of Unsymmetrical Ureas via Carbamates. (2023). Thieme Connect. [Link]

  • Urea formation via reaction of an isocyanate with an amine. ResearchGate. [Link]

  • Urea Formation - Common Conditions. Organic Chemistry Portal. [Link]

  • Inert Atmosphere. (2022). YouTube. [Link]

  • What Methods Are Used To Implement Inert Atmospheres? Master Purge, Evacuation, And Sealing Techniques. (2026). Kintek Furnace. [Link]

  • Urea Synthesis from Isocyanides and O-Benzoyl Hydroxylamines Catalyzed by a Copper Salt. (2022). MDPI. [Link]

  • KF Moisture Titrator | Principles. Kyoto Electronics Manufacturing Co.,Ltd.("KEM"). [Link]

  • Karl Fischer Method of Moisture Detection. CSC Scientific. [Link]

  • How to create inert atmosphere ? (2021). ResearchGate. [Link]

  • Reaction Set-up. Drug Discovery Unit - University of Dundee. [Link]

  • Urea derivative synthesis by amination, rearrangement or substitution. organic-chemistry.org. [Link]

  • Optimised Protocol for Drying Aqueous Enzyme Solutions in Organic Solvents. (2023). Wiley Online Library. [Link]

  • Drying Solvents. (2021). Chemistry LibreTexts. [Link]

  • What is the pollution caused by urea? (2024). ResearchGate. [Link]

  • Karl Fischer water content titration. Scharlab. [Link]

  • How do you handle hygroscopic salts? (2016). HepatoChem. [Link]

  • How to dry solvents. Wiley Analytical Science. [Link]

  • Urea. Wikipedia. [Link]

  • Choosing the Right Karl Fischer Reagent for Your Moisture Analysis. (2023). AnaLab Scientific Equipment. [Link]

  • Urea Cycle: Functions, Steps, Products, Regulation, Disorders. (2023). Microbe Notes. [Link]

  • Isocyanate Formulations for Improved Weather Resistance. (2025). Patsnap Eureka. [Link]

  • Thermodynamics of the Urea Process. UreaKnowHow. [Link]

  • Urea Synthesis from Isocyanides and O-Benzoyl Hydroxylamines Catalyzed by a Copper Salt. (2022). PMC. [Link]

  • How To: Store Reagents. Department of Chemistry : University of Rochester. [Link]

  • Insight Into Solventless Production of Hydrophobically Modified Ethoxylated Urethanes (HEURs): The Role of Moisture Concentration, Reaction Temperature, and Mixing Efficiency. (2022). ACS Omega. [Link]

  • Microencapsulation of polymeric isocyanate for the modification of urea-formaldehyde resins. (2019). ScienceDirect. [Link]

  • Biotransformation of urea in the water of water bodies. (2022). Hygiene and Sanitation. [Link]

  • Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group - University of Pittsburgh. [Link]

  • Toxicological Review of Urea (CAS No. 57-13-6). U.S. Environmental Protection Agency. [Link]

  • Urea (chemical compound). EBSCO. [Link]

  • Quality Analysis of Urea Plant Wastewater and its Impact on Surface Water Bodies. (2018). ResearchGate. [Link]

  • Understanding the chemical reactions of urea in the soil. Agronomy eUpdates. [Link]

  • Combined process flow diagram for Urea synthesis (Ammonia-Urea Melt-Granular Urea). MIGA. [Link]

Sources

Validation & Comparative

Navigating the Kinase Inhibitor Landscape: A Comparative Guide to Diarylureas in Oncology Research

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective on Evaluating Anticancer Potency

Introduction: The Prominence of the Diarylurea Scaffold

In the landscape of modern oncology drug discovery, the diarylurea scaffold has emerged as a "privileged structure" due to its remarkable versatility and efficacy in targeting key signaling pathways that drive cancer progression.[1][2] While direct experimental data for the specific compound 1-(6-Methoxypyridin-3-yl)-3-(4-nitrophenyl)urea is not available in the public domain, its chemical structure firmly places it within the diarylurea class of compounds. This guide will, therefore, provide a comparative framework for understanding the potential anticancer activity of such a compound by examining well-established diarylurea-based multi-kinase inhibitors: Sorafenib, Regorafenib, and Lenvatinib.

The diarylurea motif, characterized by two aromatic rings linked by a urea functional group, is a cornerstone of many targeted cancer therapies.[3] This structure is adept at forming critical hydrogen bonds within the ATP-binding pockets of various protein kinases, leading to their inhibition.[4][5] A primary mechanism of action for many diarylurea derivatives is the simultaneous inhibition of tumor cell proliferation, driven by pathways like the Raf/MEK/ERK cascade, and the suppression of angiogenesis (the formation of new blood vessels that feed a tumor) by targeting receptor tyrosine kinases such as VEGFR and PDGFR.[1][6][7]

This guide will delve into the comparative potencies (IC50 values) of these drugs across a range of cancer cell lines, elucidate their common mechanisms of action, and provide a detailed, field-proven protocol for determining IC50 values in your own research.

Comparative Efficacy: IC50 Values of Diarylurea-Based Kinase Inhibitors

The half-maximal inhibitory concentration (IC50) is a critical metric for gauging the potency of a compound in vitro. It represents the concentration of a drug required to inhibit a specific biological or biochemical function by 50%. The tables below summarize the IC50 values for Sorafenib, Regorafenib, and Lenvatinib in various cancer cell lines, providing a benchmark for the expected potency of novel diarylurea derivatives.

Sorafenib
Cell Line Cancer Type IC50 (µM)
PLC/PRF/5Hepatocellular Carcinoma6.3[8]
HepG2Hepatocellular Carcinoma4.5[8]
Huh7Hepatocellular Carcinoma5.35 - 6[9][10]
SK-HEP-1Liver Sinusoidal Endothelial4.62[9]
MV4-11Acute Myeloid Leukemia0.00088[11]
EOL-1Eosinophilic Leukemia<0.01[11]
Regorafenib
Cell Line Cancer Type IC50 (µM)
HT-29Colorectal Carcinoma~6[12]
HCT-116Colorectal Carcinoma~3-6[12]
Colo-205Colorectal Carcinoma2.6 - 10[13]
A172Glioblastoma2.4[14]
U87Glioblastoma6.3[14]
GSC#1Glioblastoma Stem Cell4.7[14]
Lenvatinib
Cell Line Cancer Type IC50 (µM)
HAK-5Hepatocellular Carcinoma5.8[15]
KYN-2Hepatocellular Carcinoma10.4[15]
HAK-1AHepatocellular Carcinoma12.5[15]
KM12CColon Cancer9.54[16]
Hep3B2.1-7Hepatocellular Carcinoma0.23[17]
HuH-7Hepatocellular Carcinoma0.42[17]

Note: IC50 values can vary between studies due to differences in experimental conditions such as cell density, assay duration, and reagent concentrations.

Mechanism of Action: Dual Inhibition of Proliferation and Angiogenesis

The therapeutic success of diarylurea compounds like Sorafenib, Regorafenib, and Lenvatinib stems from their ability to act as multi-kinase inhibitors. They primarily target key enzymes in two critical signaling pathways:

  • The Raf/MEK/ERK Pathway: This intracellular cascade is a central regulator of cell proliferation, differentiation, and survival.[7] In many cancers, mutations in genes like BRAF or RAS lead to constitutive activation of this pathway, promoting uncontrolled cell growth. Diarylureas bind to and inhibit Raf kinases (c-Raf and B-Raf), thereby blocking downstream signaling to MEK and ERK and halting the proliferative drive.[1]

  • Receptor Tyrosine Kinases (RTKs): These cell surface receptors, including Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs), are crucial for angiogenesis.[18] By inhibiting these RTKs, diarylureas cut off the tumor's blood supply, starving it of the oxygen and nutrients necessary for growth and metastasis.[3]

The following diagram illustrates the dual mechanism of action of diarylurea kinase inhibitors.

Diarylurea_Mechanism cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR/PDGFR Angiogenesis Angiogenesis VEGFR->Angiogenesis RAS RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Expression (Proliferation, Survival) ERK->Proliferation Diarylurea Diarylurea (e.g., Sorafenib) Diarylurea->VEGFR Diarylurea->RAF

Caption: Dual inhibition by diarylureas on angiogenesis and cell proliferation pathways.

Experimental Protocol: Determination of IC50 using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method for assessing cell viability and, by extension, the cytotoxic potential of a compound.[19][20] The principle lies in the conversion of the yellow MTT tetrazolium salt into purple formazan crystals by mitochondrial dehydrogenases in metabolically active (i.e., living) cells.[19] The amount of formazan produced is directly proportional to the number of viable cells.

Causality Behind Experimental Choices:
  • Cell Seeding Density: Optimizing the initial number of cells plated is crucial. Too few cells will result in a low signal, while too many can lead to overgrowth and nutrient depletion, confounding the results. A preliminary cell titration experiment is always recommended.[21]

  • Drug Concentration Range: A broad range of concentrations, typically using serial dilutions, is necessary to generate a complete dose-response curve from which the IC50 can be accurately calculated.[21]

  • Incubation Time: The duration of drug exposure (e.g., 24, 48, or 72 hours) should be based on the cell line's doubling time and the compound's expected mechanism of action.

  • Solubilization Agent: The insoluble formazan crystals must be fully dissolved before spectrophotometric reading. Dimethyl sulfoxide (DMSO) is a common and effective solvent for this purpose.[22]

Step-by-Step Methodology:
  • Cell Plating:

    • Harvest cells during their logarithmic growth phase.

    • Perform a cell count and assess viability (e.g., using Trypan Blue).

    • Dilute the cell suspension to the optimized seeding density in complete culture medium.

    • Dispense 100 µL of the cell suspension into each well of a 96-well plate. Include wells with medium only for blank controls.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow cells to adhere.

  • Compound Treatment:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations. Remember to include a vehicle control (medium with the same percentage of DMSO used for the highest drug concentration).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the various drug concentrations.

    • Return the plate to the incubator for the desired exposure time (e.g., 48 hours).

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in sterile phosphate-buffered saline (PBS).[22]

    • Add 10 µL of the MTT stock solution to each well (final concentration of 0.5 mg/mL).

    • Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form. Visually inspect for the formation of purple precipitate.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the crystals.[22]

    • Place the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each drug concentration relative to the vehicle control: (% Viability) = (Absorbance of Treated Cells / Absorbance of Control Cells) * 100.

    • Plot the percentage of viability against the logarithm of the drug concentration.

    • Use non-linear regression analysis (e.g., sigmoidal dose-response curve) to calculate the IC50 value.[23]

The following diagram outlines the MTT assay workflow.

MTT_Workflow A 1. Cell Seeding (96-well plate, 24h) B 2. Compound Treatment (Serial dilutions, 48h) A->B C 3. Add MTT Reagent (Incubate 2-4h) B->C D 4. Solubilize Formazan (Add DMSO) C->D E 5. Read Absorbance (570 nm) D->E F 6. Data Analysis (Calculate IC50) E->F

Caption: Standard experimental workflow for IC50 determination using the MTT assay.

Conclusion and Future Directions

While the specific anticancer profile of 1-(6-Methoxypyridin-3-yl)-3-(4-nitrophenyl)urea remains to be elucidated, its structural classification as a diarylurea provides a strong rationale for its investigation as a potential kinase inhibitor. By comparing its performance against established drugs like Sorafenib, Regorafenib, and Lenvatinib using standardized protocols such as the MTT assay, researchers can effectively position novel compounds within the broader landscape of cancer therapeutics. The dual-action mechanism, targeting both tumor cell proliferation and angiogenesis, continues to make the diarylurea scaffold a highly attractive starting point for the development of next-generation targeted cancer therapies.

References

  • Sorafenib - Wikipedia. [URL: https://en.wikipedia.org/wiki/Sorafenib]
  • Patsnap Synapse. (2024, July 17). What is the mechanism of Sorafenib Tosylate? [URL: https://www.patsnap.
  • Wilhelm, S. M., et al. (2008). Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2613348/]
  • Creative Bioarray. Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. [URL: https://www.creative-bioarray.com/support/protocol-for-determining-the-ic50-of-drugs-on-adherent-cells-using-mtt-assay.htm]
  • Lo Re, D., et al. (2021). Diarylureas as Antitumor Agents. MDPI. [URL: https://www.mdpi.com/2076-3417/11/1/374]
  • ResearchGate. Mechanism of action of sorafenib. Sorafenib exerts a dual anticancer... [URL: https://www.researchgate.net/figure/Mechanism-of-action-of-sorafenib-Sorafenib-exerts-a-dual-anticancer-effect-on-the_fig1_230598851]
  • Militello, L., et al. (2019). Lenvatinib, a molecule with versatile application: from preclinical evidence to future development in anti-cancer treatment. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6830914/]
  • Schultze, A., et al. (2015). Regorafenib (BAY 73-4506): Antitumor and antimetastatic activities in preclinical models of colorectal cancer. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4350033/]
  • APExBIO. Sorafenib - Raf and Tyrosine Kinase Inhibitor. [URL: https://www.apexbt.com/sorafenib.html]
  • Horton, T. MTT Cell Assay Protocol. [URL: https://txch.org/doctors/dr-terzah-horton/Checkpoint%20lab/protocols/MTT.pdf]
  • APExBIO. Lenvatinib (E7080) - Potent VEGFR Inhibitor. [URL: https://www.apexbt.
  • MDPI. Diarylureas. [URL: https://www.mdpi.com/2076-3417/11/1/374/htm]
  • Kumei, S., et al. (2018). Antiproliferative Effect of Lenvatinib on Human Liver Cancer Cell Lines In Vitro and In Vivo. Anticancer Research. [URL: https://ar.iiarjournals.org/content/38/10/5631]
  • ResearchGate. IC 50 values of regorafenib in 5 HCC cell lines. [URL: https://www.researchgate.net/figure/IC-50-values-of-regorafenib-in-5-HCC-cell-lines_tbl3_349429184]
  • D'Alessandro, A. M., et al. (2022). Characterization of Glioblastoma Cells Response to Regorafenib. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9776510/]
  • TargetMol. Lenvatinib (E7080). [URL: https://www.targetmol.
  • MedChemExpress. Regorafenib (BAY 73-4506). [URL: https://www.medchemexpress.com/regorafenib.html]
  • Li, J., et al. (2015). The cytotoxic effects of regorafenib in combination with protein kinase D inhibition in human colorectal cancer cells. Oncotarget. [URL: https://www.oncotarget.com/article/3204/text/]
  • APExBIO. Sorafenib Tosylate Evaluation Sample - Kinase Inhibitor. [URL: https://www.apexbt.
  • Abcam. MTT assay protocol. [URL: https://www.abcam.com/protocols/mtt-assay-protocol]
  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [URL: https://experiments.springernature.com/articles/10.1007/978-1-0716-2139-9_2]
  • Selleck Chemicals. E7080 (Lenvatinib). [URL: https://www.selleckchem.com/products/e7080.html]
  • Design and Evaluation of Sorafenib Tosylate Nanoparticles Including Assessment of IC50 Values using PC Cell Lines. (2022, May 6). IDOSI. [URL: http://www.idosi.org/wjc/14(1)22/1.pdf]
  • Janežič, M., et al. (2012). New Sorafenib Derivatives: Synthesis, Antiproliferative Activity Against Tumour Cell Lines and Antimetabolic Evaluation. MDPI. [URL: https://www.mdpi.com/1420-3049/17/1/1066]
  • ResearchGate. Diaryl Urea: A Privileged Structure in Anticancer Agents. [URL: https://www.researchgate.net/publication/305822947_Diaryl_Urea_A_Privileged_Structure_in_Anticancer_Agents]
  • Bio-protocol. Cell viability assays and IC50 calculation. [URL: https://bio-protocol.org/exchange/miniprotocol/3809]
  • ResearchGate. Diarylureas are small-molecule inhibitors of insulin-like growth factor I receptor signaling and breast cancer cell growth. [URL: https://www.researchgate.net/publication/7200548_Diarylureas_are_small-molecule_inhibitors_of_insulin-like_growth_factor_I_receptor_signaling_and_breast_cancer_cell_growth]
  • Spandidos Publications. (2022, January 20). Combination treatment with sorafenib and wh‑4 additively suppresses the proliferation of liver cancer cells. [URL: https://www.
  • Zhang, Y., et al. (2021). Research and development of N,N′-diarylureas as anti-tumor agents. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8624128/]
  • Li, L., et al. (2016). Sorafenib inhibits proliferation and invasion of human hepatocellular carcinoma cells via up-regulation of p53 and suppressing FoxM1. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4762955/]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(6-Methoxypyridin-3-yl)-3-(4-nitrophenyl)urea
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
1-(6-Methoxypyridin-3-yl)-3-(4-nitrophenyl)urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.